N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound characterized by its unique structural features, including a thiadiazole ring, a methoxyphenyl group, and an isobutyramide moiety. The compound has a molecular formula of C13H16N4O3S2 and a molecular weight of approximately 366.5 g/mol. Its intricate structure suggests potential biological activity and chemical reactivity, particularly in the fields of medicinal chemistry and agricultural science.
The synthesis of N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide typically involves several key steps:
Optimization of these synthesis steps is crucial for improving yield and purity in both laboratory and industrial settings .
The molecular structure of N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide includes:
The compound's structure can be represented by its canonical SMILES notation: CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC=CO2
, which reflects its complex arrangement of atoms .
N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide can participate in various chemical reactions due to its functional groups:
These reactions can yield a range of derivatives with varying biological activities depending on the specific conditions and reagents used .
Relevant data from spectral analysis (IR, NMR) indicate characteristic absorption bands corresponding to functional groups present in the molecule .
N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide has potential applications in:
Further research is required to fully elucidate its therapeutic potential and practical applications in medicine and agriculture .
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5